Product packaging for Amyloid b-Protein (1-14) Trifluoroacetate(Cat. No.:CAS No. 186319-74-4)

Amyloid b-Protein (1-14) Trifluoroacetate

Cat. No.: B1496796
CAS No.: 186319-74-4
M. Wt: 1812.7 g/mol
InChI Key: VJLDYHXZVNGCGD-LQPKOWFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Amyloid Beta Peptide Research in Neurodegeneration

The discovery and characterization of amyloid beta peptides represents one of the most significant breakthroughs in neurodegenerative disease research, with its origins tracing back to the pioneering work of George Glenner and Caine Wong in 1984. These researchers successfully isolated and purified a novel protein from the twisted beta-pleated sheet fibrils found in cerebrovascular amyloidosis associated with Alzheimer's disease. Their groundbreaking study, published in Biochemical and Biophysical Research Communications, marked the first successful purification of what would later become known as amyloid beta protein, accomplished through sophisticated Sephadex G-100 column chromatography techniques using 5 M guanidine-HCl in 1 N acetic acid, followed by high performance liquid chromatography.

The historical significance of this discovery cannot be overstated, as amino acid sequence analysis revealed that this protein possessed no homology with any previously sequenced proteins, suggesting its unique role in neurodegeneration. Glenner and Wong's initial hypothesis that this protein might be derived from a unique serum precursor opened new avenues for diagnostic testing and pathogenesis understanding in Alzheimer's disease. This discovery laid the foundation for what would later develop into the amyloid hypothesis, fundamentally changing the scientific understanding of neurodegenerative diseases.

The formal amyloid hypothesis was subsequently proposed in 1991 by John Hardy and David Allsop, building upon the earlier discovery work. Their research identified a pathogenic mutation in the amyloid beta precursor protein gene on chromosome 21, suggesting that amyloid precursor protein mismetabolism and amyloid beta deposition were the primary events in Alzheimer's disease. The hypothesis proposed a sequential pathological cascade beginning with amyloid beta deposition, followed by tau phosphorylation, neurofibrillary tangle formation, and ultimately neuronal death. This mechanistic framework transformed the field from descriptive observations to targeted molecular understanding.

The evolution of amyloid beta research gained significant momentum through the development of transgenic animal models, particularly the amyloid precursor protein mutant transgenic model that demonstrated amyloid beta deposits, providing crucial support for the mechanistic hypothesis. Positron emission tomography imaging studies later revealed that approximately 30% of clinically normal older individuals showed signs of amyloid beta accumulation, highlighting the complex relationship between amyloid deposition and clinical manifestation. These findings established the foundation for understanding truncated fragments like Amyloid Beta-Protein (1-14) as essential components of the broader amyloidogenic process.

Role of Truncated Amyloid Beta Fragments in Amyloidogenesis

Truncated amyloid beta fragments, particularly the N-terminal sequences such as Amyloid Beta-Protein (1-14), play fundamental roles in the complex process of amyloidogenesis and serve as critical biomarkers for understanding disease progression and therapeutic intervention effects. The amyloid beta protein undergoes proteolytic processing through multiple pathways, with the amyloidogenic pathway involving beta-secretase and gamma-secretase cleavage of the amyloid precursor protein, generating various truncated isoforms ranging from Amyloid Beta-Protein (1-42) down to shorter fragments including Amyloid Beta-Protein (1-17). Research has demonstrated that all isoforms, including Amyloid Beta-Protein (1-13), Amyloid Beta-Protein (1-14), Amyloid Beta-Protein (1-15), Amyloid Beta-Protein (1-16), Amyloid Beta-Protein (1-17), Amyloid Beta-Protein (1-18), Amyloid Beta-Protein (1-19), and Amyloid Beta-Protein (1-20), are produced through this systematic cleavage process.

The specific production of truncated fragments like Amyloid Beta-Protein (1-14) occurs through a distinct catabolic amyloid precursor protein pathway involving beta-secretase cleavage followed by alpha-secretase activity. This pathway becomes particularly significant during gamma-secretase inhibitor treatment, where the N-terminal amyloid beta fragments, including Amyloid Beta-Protein (1-14), Amyloid Beta-Protein (1-15), and Amyloid Beta-Protein (1-16), are elevated in both cell media and cerebrospinal fluid. Research indicates that these fragments increase dose-dependently in response to gamma-secretase inhibitor treatment while longer amyloid beta isoforms like Amyloid Beta-Protein (1-42) levels remain unchanged.

The structural characteristics of Amyloid Beta-Protein (1-14) contribute significantly to its role in amyloidogenesis research. The compound features a specific amino acid sequence of H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-OH, representing the first 14 residues of the full-length amyloid beta protein. The trifluoroacetate salt form enhances the compound's stability and solubility properties, making it particularly valuable for research applications. The molecular structure demonstrates a density of 1.58±0.1 g/cm³ and a predicted pKa of 2.76±0.10, indicating specific physicochemical properties that influence its behavior in biological systems.

Table 1: Chemical Properties of Amyloid Beta-Protein (1-14) Trifluoroacetate

Property Value Reference
Molecular Formula C₇₃H₉₉N₂₃O₂₅
Molecular Weight 1698.71 g/mol
CAS Number 186319-74-4
Density 1.58±0.1 g/cm³ (Predicted)
pKa 2.76±0.10 (Predicted)
Sequence H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-OH

Clinical research has established that Amyloid Beta-Protein (1-15/16) serves as a sensitive pharmacodynamic biomarker for gamma-secretase inhibition, with studies demonstrating time-dependent increases in cerebrospinal fluid concentrations following semagacestat administration. In controlled clinical trials, subjects receiving 140 mg and 280 mg treatment doses showed maximum increases of 66% and 180% respectively at 9 hours post-administration compared to baseline measurements. The ratio of Amyloid Beta-Protein (1-15/16) to longer amyloid beta species, particularly Amyloid Beta-Protein (1-40), provides enhanced sensitivity for detecting gamma-secretase inhibitor effects, with both 140 mg and 280 mg dosages showing significant time-dependent increases.

Table 2: Comparative Analysis of Amyloid Beta Truncated Fragments

Fragment Molecular Weight Sequence Length Primary Research Application Reference
Amyloid Beta-Protein (1-12) 1538.5 g/mol 12 amino acids Structural studies
Amyloid Beta-Protein (1-14) 1698.71 g/mol 14 amino acids Gamma-secretase research
Amyloid Beta-Protein (1-16) 1955.0 g/mol 16 amino acids Biomarker studies
Amyloid Beta-Protein (1-24) 2990.1 g/mol 24 amino acids Aggregation studies

The mechanistic understanding of truncated fragment formation reveals that these peptides result from the complex interplay between different secretase activities. Research demonstrates that familial Alzheimer's disease cases show elevated levels of short amyloid beta isoforms, including Amyloid Beta-Protein (1-16), compared to non-demented controls. Moreover, pharmacological gamma-secretase inhibitor treatment induces this pathway across multiple species, including cells, mice, dogs, rhesus monkeys, and humans, establishing the universal significance of these truncated fragments in amyloid biology. The presence and elevation of these fragments provide crucial insights into the dynamic balance between amyloid production and clearance mechanisms that characterize neurodegenerative processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H100F3N23O27 B1496796 Amyloid b-Protein (1-14) Trifluoroacetate CAS No. 186319-74-4

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H99N23O25.C2HF3O2/c1-35(2)59(71(119)93-50(23-40-28-78-33-83-40)69(117)94-52(72(120)121)24-41-29-79-34-84-41)96-65(113)46(16-18-56(102)103)89-66(114)47(21-38-11-13-42(98)14-12-38)86-54(99)30-81-62(110)53(31-97)95-70(118)51(26-58(106)107)92-68(116)49(22-39-27-77-32-82-39)91-63(111)44(10-7-19-80-73(75)76)88-67(115)48(20-37-8-5-4-6-9-37)90-64(112)45(15-17-55(100)101)87-60(108)36(3)85-61(109)43(74)25-57(104)105;3-2(4,5)1(6)7/h4-6,8-9,11-14,27-29,32-36,43-53,59,97-98H,7,10,15-26,30-31,74H2,1-3H3,(H,77,82)(H,78,83)(H,79,84)(H,81,110)(H,85,109)(H,86,99)(H,87,108)(H,88,115)(H,89,114)(H,90,112)(H,91,111)(H,92,116)(H,93,119)(H,94,117)(H,95,118)(H,96,113)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,120,121)(H4,75,76,80);(H,6,7)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLDYHXZVNGCGD-LQPKOWFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H100F3N23O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1812.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing Amyloid β-protein (1-14) trifluoroacetate is Fmoc-based solid-phase peptide synthesis (SPPS), which is a standard approach for synthesizing peptides of this length and complexity.

  • Resin and Linker Selection: Peptide synthesis typically starts on a solid support such as PEG-polystyrene (PEG-PS) resin functionalized with a suitable linker (e.g., 4-(hydroxymethyl)phenoxyacetic acid) to anchor the growing peptide chain.

  • Amino Acid Coupling: The amino acids are introduced sequentially in the protected Fmoc form. Coupling reagents such as HATU or HBTU, combined with bases like diisopropylethylamine (DIPEA), facilitate the formation of peptide bonds. Coupling efficiency is monitored by qualitative tests such as the ninhydrin assay.

  • Deprotection: The Fmoc protecting group is removed after each coupling cycle using piperidine in dimethylformamide (DMF), typically at 20% concentration. For sensitive residues prone to side reactions (e.g., aspartamide formation), milder or alternative deprotection conditions such as 2% DBU in DMF may be used initially, followed by piperidine for subsequent residues.

  • Side Reaction Minimization: Special attention is given to minimizing side reactions such as aspartimide formation, particularly at Asp7, by adjusting deprotection conditions and times.

Cleavage and Deprotection from Resin

  • After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cleavage cocktail. Typical compositions include TFA with scavengers such as thioanisole, 1,2-ethanedithiol (EDT), anisole, or triisopropylsilane (TIPS) to prevent side reactions during cleavage.

  • Cleavage times range from 3 to 8 hours at room temperature, depending on the peptide and protecting groups used.

Purification

  • Precipitation: The crude peptide is precipitated by adding cold diethyl ether to the cleavage filtrate, which is then stored at -20°C to enhance precipitation and facilitate removal of cleavage reagents.

  • Chromatographic Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for purification. Columns such as C4 or C18 with gradients of aqueous trifluoroacetic acid (TFA) and acetonitrile are used to separate the desired peptide from impurities and truncated sequences.

  • Size Exclusion Chromatography (SEC): For preparation of oligomeric states or to remove aggregates, SEC using Superdex columns is sometimes applied, particularly for longer amyloid peptides, but can be adapted for shorter fragments to ensure monomeric purity.

Characterization

Data Table: Summary of Preparation Parameters for Amyloid β-Protein (1-14) Trifluoroacetate

Step Conditions/Details Purpose/Notes
Resin PEG-PS resin with HMPA linker Solid support for peptide synthesis
Amino Acid Protection Fmoc-protected amino acids Protect N-terminus during coupling
Coupling Reagents HATU or HBTU with DIPEA in DMF Efficient peptide bond formation
Deprotection 20% piperidine in DMF (initially 2% DBU for sensitive residues) Remove Fmoc protecting group, minimize side reactions
Cleavage Cocktail TFA/thioanisole/EDT/anisole or TFA/phenol/TIPS/water Cleave peptide from resin, remove side-chain protections
Cleavage Time 3–8 hours at room temperature Complete cleavage and deprotection
Precipitation Cold diethyl ether, -20°C overnight Remove cleavage reagents and concentrate peptide
Purification RP-HPLC with C4 or C18 column, TFA/acetonitrile gradient Separate pure peptide from impurities
Characterization ESI-MS, Edman degradation, 1H NMR, Thioflavin-T assay Confirm purity, sequence, and aggregation state

Research Findings and Optimization Notes

  • Use of preformed Fmoc-aminoacyl fluorides (Fmoc-Aa-F) has been shown to improve coupling efficiency and reduce synthesis time for amyloid peptides.

  • Adjustments in deprotection protocols (e.g., switching from DBU to piperidine after certain residues) help reduce aspartimide formation, a common side reaction in amyloid peptide synthesis.

  • The cleavage cocktail composition is critical to prevent side reactions and maintain peptide integrity during resin cleavage.

  • Aggregation propensity of amyloid peptides requires careful handling; purification and storage at slightly basic pH or in ammonium hydroxide solutions can minimize premature aggregation.

  • The final trifluoroacetate salt form results from the use of TFA in cleavage and purification steps, which also aids in peptide solubility and stability.

Chemical Reactions Analysis

Types of Reactions: Amyloid b-Protein (1-14) Trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for research purposes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various reagents depending on the desired modification.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted variants of this compound, which can be used to study the peptide's properties and interactions.

Scientific Research Applications

Biochemical Properties

Structure and Stability

  • Aβ(1-14) TFA is characterized by its short length, consisting of 14 amino acids, which influences its aggregation propensity and interaction with other proteins. The trifluoroacetate salt form enhances solubility and stability in experimental conditions.

Aggregation Behavior

  • Studies have shown that Aβ(1-14) can form oligomers, which are believed to be toxic to neurons. The aggregation kinetics of Aβ(1-14) can be influenced by environmental factors such as pH and ionic strength, making it a valuable model for studying early amyloid formation mechanisms .

Experimental Applications

3.1. Neurotoxicity Studies
Aβ(1-14) has been used to assess neurotoxic effects in various in vitro models:

  • Cell Culture Models : Research has demonstrated that exposure to Aβ(1-14) results in altered electrical activity in neurons, highlighting its potential neurotoxic effects .
  • Synaptic Dysfunction : Experiments indicate that Aβ(1-14) can impair synaptic structure and function, contributing to memory deficits observed in AD .

3.2. Diagnostic Tools
Aβ(1-14) is utilized in mass spectrometry-based assays for quantifying amyloid peptides in cerebrospinal fluid (CSF), aiding in the diagnosis of Alzheimer's disease:

  • Quantitative Mass Spectrometry : Techniques such as IP-MALDI-ToF MS have been employed to track changes in Aβ levels, including Aβ(1-14), during disease progression .

3.3. Drug Development
Aβ(1-14) serves as a target for developing therapeutic agents aimed at preventing amyloid aggregation:

  • Inhibitors : Compounds that inhibit the aggregation of Aβ peptides are being explored for their potential to mitigate AD symptoms. The study of Aβ(1-14) provides insights into designing effective inhibitors .

Case Studies

StudyObjectiveFindings
Study on Protofibrils Investigate the effects of protofibrillar intermediates on neuronal activityFound that protofibrils derived from Aβ peptides, including Aβ(1-14), alter neuronal electrical activity significantly.
Quantitative Detection Develop mass spectrometry methods for detecting amyloid peptidesDemonstrated that changes in levels of Aβ(1-14) correlate with AD progression, providing diagnostic potential.
Neurotoxicity Assessment Examine synaptic dysfunction caused by amyloid peptidesRevealed that exposure to Aβ(1-14) leads to significant synaptic impairment, mirroring symptoms seen in AD patients.

Mechanism of Action

The mechanism by which Amyloid b-Protein (1-14) Trifluoroacetate exerts its effects involves its interaction with amyloid plaques in the brain. The peptide can bind to amyloid-beta aggregates, influencing their formation and stability. This interaction is thought to play a role in the pathogenesis of Alzheimer's disease, making the compound a valuable tool for studying the disease's progression and potential treatments.

Comparison with Similar Compounds

Comparison by Peptide Length and Structural Features

The biological and physicochemical properties of Aβ fragments are heavily influenced by their length. Below is a comparative analysis:

Peptide Length Key Structural Regions Aggregation Propensity References
Aβ1–14 TFA 14 residues N-terminal hydrophilic domain (DAEFRHDSGYEVHH) Low
Aβ1–40 TFA 40 residues Includes LVFFA (residues 17–21) and C-terminal High
Aβ1–42 TFA 42 residues Additional hydrophobic residues (IA) at C-terminus Very High
Aβ15–25 TFA 11 residues Central hydrophobic core (QKLVFFAEDV) Moderate
Aβ16–20 TFA 5 residues LVFFA motif Low (requires longer sequence for fibrils)

Key Findings :

  • Aβ1–14 lacks the LVFFA motif (residues 17–21) and C-terminal hydrophobic regions, rendering it incapable of forming β-sheet-rich fibrils. This contrasts sharply with Aβ1–40 and Aβ1–42, which aggregate into oligomers and fibrils due to these domains .
  • Shorter fragments like Aβ15–25 retain partial hydrophobic cores and exhibit moderate aggregation, while ultra-short peptides (e.g., Aβ16–20) require cross-linking or scaffolding to form structured assemblies .

Impact of Salt Form on Solubility and Stability

The choice of counterion (e.g., TFA vs. hydrochloride) significantly affects peptide behavior:

Peptide Salt Form Solubility in Aqueous Buffer Secondary Structure (CD Analysis) References
Aβ1–40 TFA Trifluoroacetate High Random coil with transient α-helix
Aβ1–40 HCl Hydrochloride Moderate Increased β-sheet content
Aβ1–14 TFA Trifluoroacetate Very High Predominantly unstructured

Key Findings :

  • TFA salts generally improve solubility due to the strong chaotropic effects of trifluoroacetate ions. Aβ1–40 in TFA form remains monomeric longer than its hydrochloride counterpart, which accelerates β-sheet formation .
  • Aβ1–14 TFA’s high solubility and lack of structured conformation make it ideal for studies requiring non-aggregated peptides, such as NMR spectroscopy or binding assays .

Key Findings :

  • Aβ1–14 is non-toxic in cellular models but retains metal-binding capacity, implicating it in redox cycling and oxidative stress pathways .
  • Longer isoforms (Aβ1–40/42) are standard in neurotoxicity assays, while scrambled sequences serve as critical negative controls .

Biological Activity

Amyloid β-protein (Aβ) is a key player in the pathogenesis of Alzheimer's disease (AD), with various isoforms exhibiting distinct biological activities. This article focuses on the biological activity of the compound “Amyloid β-Protein (1-14) Trifluoroacetate,” exploring its structural characteristics, mechanisms of action, and implications in neurodegenerative diseases.

Structural Characteristics

Aβ peptides are derived from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases. The Aβ(1-14) isoform is a truncated version of the more common Aβ(1-40) and Aβ(1-42), which are known for their aggregation properties and neurotoxicity. The trifluoroacetate (TFA) form is often used for solubility and stability in experimental settings.

Mechanisms of Biological Activity

Neurotoxicity and Aggregation:
Aβ peptides, including Aβ(1-14), can form oligomers that are toxic to neurons. These oligomers disrupt synaptic function and induce oxidative stress, contributing to neuronal apoptosis. Studies have shown that Aβ(1-14) can aggregate into fibrils, although its aggregation propensity is lower compared to longer isoforms like Aβ(1-42) .

Effects on Glucose Metabolism:
Research indicates that Aβ exposure can alter glucose metabolism in astrocytes, leading to increased lactate production and changes in energy metabolism pathways . This metabolic shift may impair neuronal viability, linking Aβ toxicity to metabolic dysregulation.

Role in Innate Immunity:
Recent findings suggest that Aβ may function as an antimicrobial peptide, capable of entrapping pathogens and modulating immune responses. The structural conformation of Aβ influences its ability to inhibit biofilm formation in bacteria, indicating a dual role in neuroprotection and immune defense .

Study 1: Neurotoxic Effects of Aβ(1-14)

In a controlled study, exposure of neuronal cultures to Aβ(1-14) resulted in significant increases in markers of oxidative stress and apoptosis compared to control groups. The study highlighted that even low concentrations could initiate toxic cascades leading to cell death .

Study 2: Impact on Glucose Metabolism

In astrocyte-neuron cocultures, exposure to Aβ(1-14) altered glucose uptake dynamics, enhancing glycolytic activity while promoting lactate release. This metabolic alteration was linked to decreased neuronal health, suggesting that Aβ(1-14) contributes to the metabolic dysfunction observed in AD .

Comparative Analysis of Biological Activities

Peptide Aggregation Propensity Neurotoxicity Metabolic Effects Antimicrobial Activity
Aβ(1-40)HighHighModerateLow
Aβ(1-42)Very HighVery HighModerateLow
Aβ(1-14) ModerateModerateHighModerate

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and purifying Amyloid β-Protein (1-14) Trifluoroacetate to ensure high purity?

  • Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) is commonly used. Trifluoroacetic acid (TFA) is critical for cleaving the peptide from resin and removing protecting groups. Post-synthesis, reverse-phase HPLC with a C18 column is employed for purification. Ensure TFA concentrations in the mobile phase are optimized (0.1% v/v) to enhance resolution .
  • Purity validation : Use analytical HPLC (≥95% purity threshold) and mass spectrometry (MS) to confirm molecular weight (C₇₃H₉₉N₂₃O₂₅, ~1698.71 Da). Monitor TFA content via ion chromatography to comply with pharmacopeial limits (NMT 0.25%) .

Q. How does TFA in the peptide formulation impact downstream assays, and how can this be mitigated?

  • Methodological Answer :

  • TFA residues (10–45% in lyophilized peptides) can interfere with cell viability assays (e.g., nM-level TFA inhibits proliferation) and spectroscopic analyses.
  • Mitigation strategies :
  • Dialyze peptides against ammonium bicarbonate (pH 7.4) to replace TFA counterions.
  • Use centrifugal filters (e.g., Amicon® Ultra-0.5) for buffer exchange.
  • Include TFA-only controls in experiments to isolate its effects .

Advanced Research Questions

Q. What experimental approaches differentiate between amyloid fibrils and soluble oligomers in Aβ(1-14) studies?

  • Methodological Answer :

  • Size-exclusion chromatography (SEC) or dynamic light scattering (DLS) can separate oligomers (3–50 kDa) from fibrils (>100 kDa).
  • Thioflavin T (ThT) fluorescence detects β-sheet-rich fibrils, while dot-blot assays with oligomer-specific antibodies (e.g., A11 or OC) identify soluble aggregates.
  • Neurotoxicity assays : Compare effects on hippocampal LTP inhibition (oligomers) versus caspase-3 activation (fibrils) in neuronal cultures .

Q. How can NMR spectroscopy resolve structural ambiguities in Aβ(1-14) trifluoroacetate under varying solvent conditions?

  • Methodological Answer :

  • Use ¹H-¹³C HSQC or TROSY to assign backbone resonances in deuterated solvents (e.g., 50% HFIP/water).
  • Monitor TFA-induced pH shifts (pKa ~0.5) by titrating with ammonium acetate.
  • For aggregation-prone samples, collect data at low temperatures (4°C) and short mixing times (<150 ms) in NOESY experiments to minimize artifacts .

Q. What strategies address contradictory data on Aβ(1-14) toxicity mechanisms in different model systems?

  • Methodological Answer :

  • Standardize oligomer preparation : Use SEC to isolate defined oligomeric species (e.g., ADDLs) and avoid polydisperse mixtures.
  • Cross-validate models : Compare primary neurons (human/murine), organotypic cultures, and transgenic animals.
  • Control for TFA artifacts : Pre-treat peptides with dialysis and validate results with TFA-free analogs (e.g., acetate salts) .

Methodological Considerations Table

Challenge Recommended Technique Key Parameters References
TFA interference in assaysDialysis/buffer exchange10 kDa MWCO, 3x cycles in PBS
Oligomer vs. fibril detectionDot-blot with OC antibody1:1000 dilution in 5% BSA/TBST
Structural aggregationThT fluorescenceλ_ex = 440 nm, λ_em = 485 nm, 37°C incubation
Purity validationESI-MS or MALDI-TOFNegative mode, 0.1% formic acid matrix

Key Data Contradictions and Resolutions

  • Contradiction : Fibrillar Aβ(1-42) is toxic in some models, while Aβ(1-14) oligomers dominate toxicity in others.
    • Resolution : Use conformation-specific antibodies (e.g., anti-fibril vs. anti-oligomer) to clarify species-specific effects .
  • Contradiction : TFA salts enhance peptide solubility but confound cellular assays.
    • Resolution : Compare TFA-containing and TFA-free peptide batches in parallel experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.